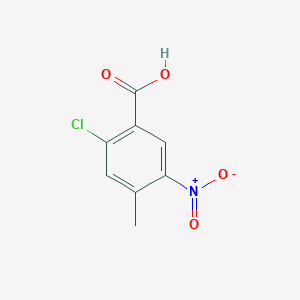

2-Chloro-4-methyl-5-nitrobenzoic acid

Description

BenchChem offers high-quality 2-Chloro-4-methyl-5-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-methyl-5-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-4-methyl-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c1-4-2-6(9)5(8(11)12)3-7(4)10(13)14/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVOBSRFDFRRCNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-methyl-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-Chloro-4-methyl-5-nitrobenzoic acid, a valuable substituted aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and drug discovery. The document elucidates the core chemical principles, discusses viable synthetic strategies, and presents a detailed, field-proven experimental protocol. Emphasis is placed on the causality behind experimental choices, ensuring a self-validating and reproducible methodology. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of complex organic molecules and the development of novel therapeutic agents.

Introduction: Significance and Applications

2-Chloro-4-methyl-5-nitrobenzoic acid is a polysubstituted aromatic compound whose structural features make it an attractive starting material for the synthesis of a variety of heterocyclic scaffolds. The presence of a carboxylic acid, a chloro group, a methyl group, and a nitro group on the benzene ring provides multiple reaction sites for chemical modification. Halogenated nitroaromatic compounds are important intermediates in the synthesis of diverse heterocycles and various industrial chemicals.[1] Specifically, compounds with similar substitution patterns, such as 4-chloro-2-fluoro-5-nitrobenzoic acid, are recognized as versatile building blocks for the solid-phase synthesis of nitrogenous heterocycles like benzimidazoles, benzotriazoles, and benzodiazepinediones, which are significant in current drug discovery.[2] The strategic placement of the functional groups in 2-Chloro-4-methyl-5-nitrobenzoic acid allows for selective transformations, making it a key intermediate in the construction of complex molecular architectures for the development of new pharmaceutical agents.

Strategic Synthesis Plan: Two Viable Routes

The synthesis of 2-Chloro-4-methyl-5-nitrobenzoic acid can be approached through two primary and logically sound strategies, each with its own set of advantages and considerations. The choice of route may depend on the availability of starting materials, desired scale, and specific laboratory capabilities.

Route 1: Electrophilic Nitration of 2-Chloro-4-methylbenzoic Acid. This is a direct approach where the nitro group is introduced onto the pre-existing 2-chloro-4-methylbenzoic acid backbone. The success of this route hinges on the regioselectivity of the nitration reaction, which is governed by the directing effects of the substituents already present on the aromatic ring.

Route 2: Oxidation of 2-Chloro-4-methyl-5-nitrotoluene. This route involves the synthesis of the corresponding toluene derivative followed by the oxidation of the methyl group to a carboxylic acid. This can be an effective strategy if the nitration of the toluene precursor is more selective or if 2-chloro-4-methyl-5-nitrotoluene is a more readily available starting material.

This guide will focus on the detailed execution of Route 1, as it represents a more direct and atom-economical approach, provided the regioselectivity can be effectively controlled.

The Core Chemistry: Understanding Regioselectivity in Nitration

The cornerstone of the nitration of 2-chloro-4-methylbenzoic acid is the predictable outcome of the electrophilic aromatic substitution reaction based on the electronic properties of the existing substituents.

-

-CH₃ (Methyl group): An activating, ortho, para-directing group.

-

-Cl (Chloro group): A deactivating, ortho, para-directing group.

-

-COOH (Carboxylic acid group): A deactivating, meta-directing group.

In the starting material, 2-chloro-4-methylbenzoic acid, the positions open for substitution are C3, C5, and C6. The directing effects of the three substituents will collectively influence the position of the incoming electrophile (the nitronium ion, NO₂⁺). The methyl group strongly activates the ortho (C3 and C5) and para (C6) positions. The chloro group directs to its ortho (C3) and para (C6) positions. The carboxylic acid group directs to its meta positions (C3 and C5).

Considering these combined effects:

-

Position C5: Is ortho to the activating methyl group and meta to the deactivating carboxylic acid group. This position is highly favored.

-

Position C3: Is ortho to both the methyl and chloro groups, and meta to the carboxylic acid group. However, steric hindrance between the incoming nitro group and the adjacent chloro and methyl groups makes this position less favorable.

-

Position C6: Is para to both the methyl and chloro groups, but ortho to the deactivating carboxylic acid group, making it less likely to be the primary site of nitration.

Therefore, the nitration of 2-chloro-4-methylbenzoic acid is expected to yield 2-Chloro-4-methyl-5-nitrobenzoic acid as the major product.

Experimental Protocol: Synthesis of 2-Chloro-4-methyl-5-nitrobenzoic Acid via Nitration

This protocol is based on established methods for the nitration of substituted benzoic acids, adapted for the specific synthesis of 2-Chloro-4-methyl-5-nitrobenzoic acid.[3]

Reagents and Materials

| Reagent/Material | Grade | Supplier |

| 2-Chloro-4-methylbenzoic acid | ≥98% | Commercially Available |

| Concentrated Sulfuric Acid (H₂SO₄) | 98% | Analytical Grade |

| Concentrated Nitric Acid (HNO₃) | 70% | Analytical Grade |

| Deionized Water | - | Laboratory Supply |

| Crushed Ice | - | Laboratory Supply |

| Ethanol | 95% | For recrystallization |

Equipment

-

Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Ice-salt bath.

-

Büchner funnel and vacuum flask.

-

Standard laboratory glassware.

-

Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves.

Step-by-Step Procedure

-

Preparation of the Nitrating Mixture: In a separate beaker, carefully and slowly add 20 mL of concentrated nitric acid to 40 mL of concentrated sulfuric acid, while cooling the mixture in an ice bath. Keep this nitrating mixture cold until use.

-

Dissolution of the Starting Material: In a 250 mL three-necked round-bottom flask, place 10 g (0.058 mol) of 2-chloro-4-methylbenzoic acid and 50 mL of concentrated sulfuric acid. Stir the mixture until the solid is completely dissolved.

-

Nitration Reaction: Cool the flask containing the dissolved starting material to 0-5 °C using an ice-salt bath. Once the temperature is stable, begin the dropwise addition of the cold nitrating mixture from the dropping funnel. Maintain the reaction temperature below 10 °C throughout the addition. The addition should take approximately 30-45 minutes.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour. Subsequently, let the mixture slowly warm to room temperature and continue stirring for another 2-3 hours.

-

Isolation of the Crude Product: Carefully pour the reaction mixture onto 200 g of crushed ice with constant stirring. A precipitate of the crude 2-Chloro-4-methyl-5-nitrobenzoic acid will form.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of cold deionized water until the washings are neutral to litmus paper.

-

Purification by Recrystallization: Transfer the crude product to a beaker and recrystallize from a suitable solvent, such as aqueous ethanol, to obtain the purified 2-Chloro-4-methyl-5-nitrobenzoic acid.

-

Drying: Dry the purified crystals in a vacuum oven at 60-70 °C to a constant weight.

Safety Precautions

-

All operations should be conducted in a well-ventilated fume hood.

-

Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate PPE.

-

The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of dinitrated byproducts.

Data Presentation

Expected Yield and Physical Properties

| Property | Value |

| Theoretical Yield | ~13.4 g |

| Expected Practical Yield | 80-90% |

| Appearance | Pale yellow to off-white crystalline solid |

| Melting Point | Expected to be in the range of other chloro-nitrobenzoic acids (e.g., 2-chloro-5-nitrobenzoic acid melts at 164-165 °C)[3] |

| Solubility | Sparingly soluble in water, soluble in ethanol and acetone |

Spectroscopic Data (Predicted)

-

¹H NMR (DMSO-d₆, 400 MHz): δ ~13.5 (s, 1H, -COOH), 8.2-8.4 (s, 1H, Ar-H), 7.8-8.0 (s, 1H, Ar-H), 2.4-2.6 (s, 3H, -CH₃).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ ~165 (-COOH), 148-150 (C-NO₂), 140-142 (C-CH₃), 135-137 (C-Cl), 130-132 (Ar-CH), 125-127 (Ar-CH), 120-122 (Ar-C), 20-22 (-CH₃).

-

IR (KBr, cm⁻¹): ~3300-2500 (broad, O-H stretch of COOH), ~1700 (C=O stretch), ~1530 and ~1350 (asymmetric and symmetric NO₂ stretch), ~800-900 (C-H out-of-plane bending).

-

Mass Spectrometry (EI): m/z (%) = 215 (M⁺), 198, 170, 152, 124.

Workflow Visualization

Caption: Synthetic workflow for 2-Chloro-4-methyl-5-nitrobenzoic acid.

Conclusion

The synthesis of 2-Chloro-4-methyl-5-nitrobenzoic acid via the electrophilic nitration of 2-chloro-4-methylbenzoic acid is a robust and efficient method that leverages fundamental principles of physical organic chemistry. The provided protocol, grounded in established procedures for analogous transformations, offers a reliable pathway for obtaining this valuable synthetic intermediate. By understanding the interplay of electronic and steric effects, researchers can confidently execute this synthesis and utilize the product as a versatile building block for the creation of novel compounds with potential applications in drug discovery and development.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Chloro-5-nitrobenzoic Acid: A Versatile Building Block for Organic Synthesis. Retrieved from [Link]

-

Křupková, S., Funk, P., Soural, M., & Hlaváč, J. (2013). 4-Chloro-2-fluoro-5-nitrobenzoic acid as a possible building block for solid-phase synthesis of various heterocyclic scaffolds. ACS Combinatorial Science, 15(1), 20–28. [Link]

-

PrepChem. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid. Retrieved from [Link]

Sources

Navigating a Data-Scarce Landscape: The Case of 2-Chloro-4-methyl-5-nitrobenzoic Acid

A comprehensive search for detailed chemical properties, synthesis protocols, and safety information on 2-Chloro-4-methyl-5-nitrobenzoic acid has revealed a significant lack of available data in the public domain. This scarcity of information prevents the creation of an in-depth technical guide as requested. However, to provide valuable insights for researchers, scientists, and drug development professionals, this guide will focus on the closely related and well-documented compound, 2-Chloro-5-nitrobenzoic acid , while also presenting the limited available data for an isomer, 3-Chloro-4-methyl-5-nitrobenzoic acid . This comparative approach will offer a functional understanding of the chemical class and its likely properties.

Section 1: Physicochemical Properties of Related Benzoic Acid Derivatives

Table 1: Comparison of Physicochemical Properties

| Property | 2-Chloro-5-nitrobenzoic acid | 3-Chloro-4-methyl-5-nitrobenzoic acid | 2-Chloro-4-fluoro-5-nitrobenzoic acid |

| Molecular Formula | C₇H₄ClNO₄[1][2] | C₈H₆ClNO₄[3] | C₇H₃ClFNO₄[4] |

| Molecular Weight | 201.56 g/mol [1][5] | 215.59 g/mol [3] | 219.55 g/mol [4] |

| CAS Number | 2516-96-3[1][5] | 181871-69-2[3] | 114776-15-7[4][6] |

| Melting Point | 165-168 °C[5] | Not available | Not available |

| Appearance | Powder[5] | Not available | Not available |

Section 2: Synthesis and Reactivity of Substituted Nitrobenzoic Acids

The synthesis of substituted nitrobenzoic acids often involves two primary strategies: the nitration of a substituted benzoic acid or the oxidation of a substituted nitrotoluene.

Synthesis of 2-Chloro-5-nitrobenzoic Acid

A common laboratory-scale synthesis of 2-Chloro-5-nitrobenzoic acid involves the nitration of 2-chlorobenzoic acid.[7]

Experimental Protocol: Nitration of 2-Chlorobenzoic Acid

-

Dissolution: 32 grams of pure o-chlorobenzoic acid are dissolved in 160 grams of 100% sulfuric acid with stirring.[7]

-

Cooling: The solution is cooled to below 0°C in an ice-salt bath.[7]

-

Nitrating Mixture Addition: A mixture of 16 grams of 80% nitric acid and 40 grams of 100% sulfuric acid is added dropwise over approximately one hour, maintaining the temperature below 0°C.[7]

-

Reaction: The mixture is held at room temperature for 10-12 hours and then slowly heated to 60°C.[7]

-

Precipitation: The reaction mixture is poured onto 400 grams of ice to precipitate the product.[7]

-

Purification: The crude 2-chloro-5-nitrobenzoic acid is collected by filtration and recrystallized from boiling water to yield the pure product.[7]

Diagram 1: Synthesis of 2-Chloro-5-nitrobenzoic Acid

Caption: Nitration of 2-Chlorobenzoic Acid.

Reactivity of the Carboxylic Acid Group

The carboxylic acid functionality in these molecules allows for a range of standard transformations, including conversion to esters, acid chlorides, and amides. For instance, 2-Chloro-5-nitrobenzoic acid can be esterified by refluxing with an alcohol in the presence of a strong acid catalyst like sulfuric acid.

Reactivity of the Aromatic Ring

The presence of both a chloro and a nitro group, which are electron-withdrawing, deactivates the aromatic ring towards further electrophilic substitution.[8] However, the chloro group is a potential site for nucleophilic aromatic substitution, particularly with strong nucleophiles under forcing conditions. 2-Chloro-5-nitrobenzoic acid has been shown to undergo microwave-assisted amination reactions with aliphatic and aromatic amines.[5]

Section 3: Potential Applications in Research and Development

Substituted nitrobenzoic acids are valuable intermediates in organic synthesis. They are frequently utilized in the preparation of pharmaceuticals and agrochemicals. For example, derivatives of 2-chloro-5-nitrobenzoic acid have been investigated for their antibacterial properties.[5]

Section 4: Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling substituted nitrobenzoic acids.

Hazard Identification

Based on data for related compounds, these substances are likely to be irritants.

-

2-Chloro-5-nitrobenzoic acid: May be harmful if swallowed, cause skin irritation, and serious eye damage. It may also cause respiratory irritation and is very toxic to aquatic life.[1]

-

2-Chloro-4-fluoro-5-nitrobenzoic acid: Causes skin and serious eye irritation, and may cause respiratory irritation.[4]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[6]

-

Ventilation: Use only outdoors or in a well-ventilated area.[6]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[6]

-

Storage: Store in a locked up, well-ventilated place. Keep the container tightly closed.[6]

First Aid Measures

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]

-

If inhaled: Remove the person to fresh air and keep comfortable for breathing.[6]

Conclusion

While a detailed technical guide on 2-Chloro-4-methyl-5-nitrobenzoic acid cannot be provided due to the current lack of available data, this document offers a comprehensive overview of the chemical properties, synthesis, and safety considerations of the closely related and well-characterized compound, 2-Chloro-5-nitrobenzoic acid. The information presented here can serve as a valuable resource for researchers and professionals in the field, providing a strong foundation for understanding the likely behavior and characteristics of this class of compounds. Further experimental investigation is necessary to fully elucidate the specific properties of 2-Chloro-4-methyl-5-nitrobenzoic acid.

References

-

PubChem. Methyl 2-chloro-5-nitrobenzoate | C8H6ClNO4 | CID 22754. [Link]

-

PubChem. 2-Chloro-4-fluoro-5-nitrobenzoic Acid | C7H3ClFNO4 | CID 7210828. [Link]

-

PubChem. 2-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 17287. [Link]

-

Chemsrc. 2-Chloro-4-nitrobenzoic acid | CAS#:99-60-5. [Link]

-

Home Sunshine Pharma. 2-Chloro-4-nitrobenzoic Acid CAS 99-60-5. [Link]

-

PubChem. 3-Chloro-4-methyl-5-nitrobenzoic acid | C8H6ClNO4 | CID 22107457. [Link]

-

NIST. 2-Chloro-5-nitrobenzoic acid - the NIST WebBook. [Link]

-

Quora. Why does the nitration of 2-chlorotoluene give 2-chloro-5-nitrotoluene but not 2-chloro-4-nitrotoluene as in the usual electrophilic aromatic substitution?. [Link]

- Google Patents. The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

-

Quora. Why chlorination of meta-nitrotoluene give 2,chloro 5,nitrotoluene instead of 4,chloro 3,nitrotoluene?. [Link]

-

Wikipedia. Chlorotoluene. [Link]

-

LinkedIn. Chlorotoluene (CT): Global Market Overview, Value Chain, Core Production Technologies, and Industry Trends. [Link]

-

PrepChem.com. Preparation of 2-chloro-5-nitrobenzoic acid. [Link]

-

LinkedIn. The Chemical Synthesis of 2-Chloro-4-nitrobenzoic Acid: Raw Materials and Methods. [Link]

-

Filo. Which is more reactive towars aromatic electrophilic substitutn chloroben... [Link]

-

Quora. How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. [Link]

Sources

- 1. 2-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 17287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-5-nitrobenzoic acid [webbook.nist.gov]

- 3. 3-Chloro-4-methyl-5-nitrobenzoic acid | C8H6ClNO4 | CID 22107457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-4-fluoro-5-nitrobenzoic Acid | C7H3ClFNO4 | CID 7210828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-5-nitrobenzoic acid 97 2516-96-3 [sigmaaldrich.com]

- 6. 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID - Safety Data Sheet [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. Which is more reactive towars aromatic electrophilic substitutn chloroben.. [askfilo.com]

An In-depth Technical Guide to 2-Chloro-4-nitrobenzoic Acid

To the Esteemed Researcher,

This guide provides a comprehensive technical overview of 2-Chloro-4-nitrobenzoic acid. It is important to note that extensive searches for "2-Chloro-4-methyl-5-nitrobenzoic acid" did not yield a verifiable CAS number or substantial scientific literature, suggesting it may be a rare compound or a potential misnomer. Consequently, this document focuses on the closely related and well-documented compound, 2-Chloro-4-nitrobenzoic acid (CAS No. 99-60-5) , a significant building block in organic synthesis and drug discovery.

Compound Identification and Overview

2-Chloro-4-nitrobenzoic acid is a substituted aromatic carboxylic acid that serves as a versatile intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its molecular structure, featuring a carboxylic acid group, a chlorine atom, and a nitro group on the benzene ring, provides multiple reactive sites for chemical modification. This trifunctional nature makes it a valuable precursor for creating complex molecular architectures. The compound has been noted for its potential antiviral and antineoplastic activities.[1]

| Identifier | Value |

| CAS Number | 99-60-5[1][2][3][4] |

| Molecular Formula | C₇H₄ClNO₄[1][2] |

| Molecular Weight | 201.56 g/mol [1][3] |

| IUPAC Name | 2-chloro-4-nitrobenzoic acid[1] |

| Synonyms | Benzoic acid, 2-chloro-4-nitro-; 4-nitro-2-chlorobenzoic acid[1][4] |

Physicochemical Properties

The physical and chemical properties of 2-Chloro-4-nitrobenzoic acid are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| Appearance | White to straw yellow crystalline powder | [4] |

| Melting Point | 136-140 °C | [3] |

| Boiling Point | 362.2 °C at 760 mmHg | [4] |

| Water Solubility | 1 g/L (20 °C) | [4] |

| Stability | Stable under normal temperatures and pressures | [4] |

Synthesis and Mechanistic Insights

The primary industrial synthesis of 2-Chloro-4-nitrobenzoic acid involves the oxidation of 2-chloro-4-nitrotoluene.[5] This process is favored due to the ready availability of the starting material and the efficiency of the transformation.

Experimental Protocol: Oxidation of 2-chloro-4-nitrotoluene

This protocol outlines a general laboratory-scale synthesis.

Materials:

-

2-chloro-4-nitrotoluene

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Sulfuric acid (H₂SO₄)

-

Distilled water

Procedure:

-

A solution of sodium hydroxide in water is prepared in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

-

2-chloro-4-nitrotoluene is added to the flask, and the mixture is heated.

-

Potassium permanganate is added portion-wise to the heated mixture. The reaction is exothermic and should be controlled by the rate of addition.

-

The reaction mixture is refluxed until the purple color of the permanganate disappears, indicating the completion of the oxidation.

-

After cooling, the manganese dioxide byproduct is removed by filtration.

-

The filtrate is acidified with sulfuric acid, leading to the precipitation of 2-Chloro-4-nitrobenzoic acid.

-

The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization.[5]

Causality in Experimental Choices:

-

The use of a strong oxidizing agent like potassium permanganate is necessary to convert the methyl group to a carboxylic acid.[5]

-

The reaction is performed under alkaline conditions to facilitate the oxidation process.

-

Acidification of the reaction mixture after filtration protonates the carboxylate salt, causing the desired acid to precipitate out of the solution.[5]

Caption: Workflow for the synthesis of 2-Chloro-4-nitrobenzoic acid.

Applications in Drug Development and Research

2-Chloro-4-nitrobenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. For instance, it is used in the production of the antiseptic drug Rivanol.[4] Its derivatives have also been explored for their potential as novel therapeutic agents.

Safety and Handling

2-Chloro-4-nitrobenzoic acid presents several hazards that require appropriate safety precautions.

GHS Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H318: Causes serious eye damage.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

It should be stored in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances.[4]

Caption: Key safety considerations for 2-Chloro-4-nitrobenzoic acid.

References

-

PubChem. Methyl 2-chloro-5-nitrobenzoate. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Chloro-4-fluoro-5-nitrobenzoic Acid. National Center for Biotechnology Information. [Link]

- Google Patents. The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

- Google Patents. A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

-

PrepChem. Preparation of 2-chloro-5-nitrobenzoic acid. [Link]

-

PubChem. Methyl 2-chloro-4-fluoro-5-nitrobenzoate. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Chloro-4-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Chloro-2-methyl-5-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

-

Sunshine Pharma. The Chemical Synthesis of 2-Chloro-4-nitrobenzoic Acid: Raw Materials and Methods. [Link]

-

Home Sunshine Pharma. 2-Chloro-4-nitrobenzoic Acid CAS 99-60-5. [Link]

-

PubChem. 2-Chloro-5-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

Sources

- 1. 2-Chloro-4-nitrobenzoic acid | C7H4ClNO4 | CID 7448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 99-60-5|2-Chloro-4-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 3. 2-氯-4-硝基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Chloro-4-nitrobenzoic Acid CAS 99-60-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to the Spectral Analysis of 2-Chloro-4-methyl-5-nitrobenzoic Acid

This guide provides an in-depth exploration of the spectroscopic characterization of 2-chloro-4-methyl-5-nitrobenzoic acid, a compound of interest for researchers, scientists, and professionals in drug development. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive and methodological whitepaper. It outlines the foundational principles, details robust experimental protocols, and presents predicted spectral data to guide researchers in the empirical analysis and structural confirmation of this compound.

Molecular Structure and Predicted Spectroscopic Overview

2-Chloro-4-methyl-5-nitrobenzoic acid possesses a unique substitution pattern on the benzene ring, which imparts a distinct spectroscopic signature. The presence of a carboxylic acid, a chloro group, a methyl group, and a nitro group governs the electronic environment and, consequently, the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, the vibrational modes in Infrared (IR) spectroscopy, and the fragmentation patterns in Mass Spectrometry (MS).

A thorough analysis combining these techniques is essential for unambiguous structural elucidation. This guide will delve into the theoretical underpinnings and practical application of each method for the comprehensive characterization of the title compound.

Molecular Structure of 2-Chloro-4-methyl-5-nitrobenzoic acid

Caption: Chemical structure of 2-Chloro-4-methyl-5-nitrobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Chloro-4-methyl-5-nitrobenzoic acid, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the aromatic ring.

Foundational Principles and Experimental Causality

¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it. Electron-withdrawing groups (like -NO₂ and -COOH) deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups (like -CH₃) shield protons, shifting them upfield.

¹³C NMR Spectroscopy provides information about the different carbon environments in a molecule. Similar to ¹H NMR, the chemical shifts of carbon atoms are affected by the electronic effects of neighboring substituents.

Experimental Protocol for NMR Analysis

This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.

Instrumentation:

-

A high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

Materials:

-

2-Chloro-4-methyl-5-nitrobenzoic acid sample (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids due to its ability to dissolve the compound and allow for the observation of the acidic proton.

-

NMR tube (5 mm, high precision)

-

Pipettes and vials

Step-by-Step Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Gently sonicate or vortex the vial to ensure complete dissolution.

-

Transfer the solution to an NMR tube using a pipette.

-

-

Instrument Setup and Calibration:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks. The instrument's automated shimming routines are typically sufficient.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

-

¹H NMR Data Acquisition:

-

Set the spectral width to encompass the expected range of proton signals (typically -2 to 12 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Data Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (typically 0 to 200 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals, simplifying the spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to a few thousand scans).

-

Predicted NMR Data and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR data for 2-Chloro-4-methyl-5-nitrobenzoic acid. These predictions are based on established chemical shift correlations and data from structurally similar compounds.[1]

Table 1: Predicted ¹H NMR Data for 2-Chloro-4-methyl-5-nitrobenzoic acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |

| -COOH | 10.0 - 13.0 | Broad Singlet | 1H | The acidic proton of the carboxylic acid is highly deshielded and its signal is often broad. |

| Ar-H (H-6) | 8.0 - 8.2 | Singlet | 1H | This proton is ortho to the electron-withdrawing nitro group, causing a significant downfield shift. |

| Ar-H (H-3) | 7.6 - 7.8 | Singlet | 1H | This proton is ortho to the carboxylic acid group and para to the nitro group, leading to a downfield shift. |

| -CH₃ | 2.4 - 2.6 | Singlet | 3H | The methyl group protons are attached to the aromatic ring and will appear as a singlet in a typical chemical shift range for aryl methyl groups. |

Table 2: Predicted ¹³C NMR Data for 2-Chloro-4-methyl-5-nitrobenzoic acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| -COOH | 165 - 170 | The carbonyl carbon of the carboxylic acid is significantly deshielded. |

| C-5 | 148 - 152 | The carbon atom attached to the nitro group is strongly deshielded. |

| C-4 | 140 - 145 | The carbon atom attached to the methyl group. |

| C-2 | 133 - 138 | The carbon atom attached to the chlorine atom is deshielded. |

| C-1 | 130 - 135 | The carbon atom attached to the carboxylic acid group. |

| C-6 | 125 - 130 | Aromatic carbon adjacent to the nitro group. |

| C-3 | 122 - 127 | Aromatic carbon adjacent to the carboxylic acid group. |

| -CH₃ | 20 - 25 | The methyl carbon chemical shift is in the typical range for an aryl methyl group. |

NMR Structural Correlation Diagram

Caption: Predicted NMR correlations for 2-Chloro-4-methyl-5-nitrobenzoic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Foundational Principles and Experimental Causality

Different types of chemical bonds (e.g., C=O, O-H, N-O, C-H) vibrate at specific frequencies. By analyzing the absorption bands in an IR spectrum, we can deduce the presence of functional groups. For 2-Chloro-4-methyl-5-nitrobenzoic acid, we expect to see characteristic absorptions for the carboxylic acid O-H and C=O bonds, the nitro group N-O bonds, the aromatic C-H and C=C bonds, and the C-Cl bond.

Experimental Protocol for IR Analysis

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer

-

Sample holder (e.g., Attenuated Total Reflectance (ATR) crystal or KBr press)

Materials:

-

2-Chloro-4-methyl-5-nitrobenzoic acid sample (1-2 mg)

-

Potassium bromide (KBr), spectroscopic grade (if using KBr pellet method)

-

Spatula, agate mortar and pestle

Step-by-Step Procedure (ATR method - recommended for ease of use):

-

Instrument Background:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum. This is crucial to subtract the absorbance of the atmosphere (CO₂ and water vapor) from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. A typical measurement involves co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Predicted IR Data and Interpretation

The following table lists the predicted characteristic IR absorption bands for 2-Chloro-4-methyl-5-nitrobenzoic acid. These predictions are based on well-established correlation tables.[2]

Table 3: Predicted IR Absorption Bands for 2-Chloro-4-methyl-5-nitrobenzoic acid

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| 1680-1710 | C=O stretch | Carboxylic acid |

| 1500-1550 and 1340-1380 | N-O asymmetric and symmetric stretch | Nitro group |

| 1450-1600 | C=C stretch | Aromatic ring |

| 3000-3100 | C-H stretch | Aromatic |

| 2850-2960 | C-H stretch | Methyl group |

| 1210-1320 | C-O stretch | Carboxylic acid |

| 700-850 | C-Cl stretch | Chloro group |

Key Vibrational Modes Diagram

Caption: Predicted key IR vibrational modes for 2-Chloro-4-methyl-5-nitrobenzoic acid.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern can offer valuable structural clues.

Foundational Principles and Experimental Causality

In a typical mass spectrometer, a molecule is first ionized, and the resulting molecular ion and any fragment ions are then separated based on their m/z ratio. The choice of ionization technique is critical. Electron Ionization (EI) is a high-energy technique that often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule. Electrospray Ionization (ESI) is a softer ionization method that typically results in a prominent molecular ion peak, which is useful for confirming the molecular weight.

Experimental Protocol for MS Analysis

Instrumentation:

-

Mass spectrometer (e.g., a quadrupole or time-of-flight (TOF) analyzer) with an appropriate ion source (EI or ESI).

Materials:

-

2-Chloro-4-methyl-5-nitrobenzoic acid sample (~1 mg)

-

Solvent (e.g., methanol, acetonitrile) for ESI, or direct insertion probe for EI.

Step-by-Step Procedure (ESI-MS):

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent.

-

-

Instrument Setup and Calibration:

-

Calibrate the mass spectrometer using a known standard to ensure accurate mass measurements.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to achieve a stable spray and maximize the signal of the analyte.

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

Both positive and negative ion modes should be explored, as carboxylic acids can be readily deprotonated to form [M-H]⁻ ions.

-

Predicted Mass Spectrum and Fragmentation

The molecular weight of 2-Chloro-4-methyl-5-nitrobenzoic acid (C₈H₆ClNO₄) is 215.6 g/mol . The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.

Expected Molecular Ion Peaks:

-

[M]⁺˙ (EI): m/z 215 and 217 (in a ~3:1 ratio)

-

[M+H]⁺ (ESI+): m/z 216 and 218 (in a ~3:1 ratio)

-

[M-H]⁻ (ESI-): m/z 214 and 216 (in a ~3:1 ratio)

Predicted Fragmentation Pathway (EI):

Common fragmentation pathways for nitroaromatic carboxylic acids include the loss of small neutral molecules such as H₂O, NO, NO₂, and COOH.

Predicted Mass Spectrometry Fragmentation

Caption: A plausible EI fragmentation pathway for 2-Chloro-4-methyl-5-nitrobenzoic acid.

Data Integration and Structural Confirmation

The definitive structural confirmation of 2-Chloro-4-methyl-5-nitrobenzoic acid relies on the synergistic interpretation of data from NMR, IR, and MS.

-

MS will confirm the molecular weight and elemental formula (via high-resolution mass spectrometry).

-

IR will confirm the presence of the key functional groups: carboxylic acid, nitro group, and aromatic ring.

-

¹H and ¹³C NMR will provide the final and most detailed piece of the puzzle, confirming the precise connectivity of the atoms and the substitution pattern on the aromatic ring.

By following the rigorous experimental protocols and guided interpretation outlined in this document, researchers can confidently characterize and confirm the structure of 2-Chloro-4-methyl-5-nitrobenzoic acid.

References

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

NMR spectrum of 2-Chloro-4-methyl-5-nitrobenzoic acid

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Chloro-4-methyl-5-nitrobenzoic acid

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. For researchers in drug discovery and development, the precise structural elucidation of novel chemical entities is a critical step. This guide offers a detailed examination of the ¹H and ¹³C NMR spectra of 2-Chloro-4-methyl-5-nitrobenzoic acid, a substituted aromatic carboxylic acid. By dissecting the influence of each substituent—chloro, methyl, nitro, and carboxylic acid groups—on the chemical environment of the molecule's protons and carbons, we can achieve a complete spectral assignment. This document serves as a technical resource, blending theoretical principles with practical, field-proven methodologies for obtaining and interpreting high-quality NMR data.

Molecular Structure and Predicted Spectral Features

The substitution pattern of 2-Chloro-4-methyl-5-nitrobenzoic acid dictates the electronic environment of each nucleus, which in turn governs its resonance frequency (chemical shift) in the NMR spectrum. The molecule lacks any element of symmetry, meaning that every proton and carbon atom in the aromatic ring is chemically unique and should, in principle, give rise to a distinct signal.

Caption: Molecular structure with atom numbering for NMR assignment.

¹H NMR Predictions:

-

Aromatic Protons (H3, H6): Two distinct signals are expected in the aromatic region. The proton at the C6 position (H6) is ortho to the electron-withdrawing carboxylic acid group and is expected to be significantly downfield. The proton at the C3 position (H3) is ortho to the chloro group and meta to the nitro group, also placing it in a deshielded environment. Due to the lack of adjacent protons, these are expected to appear as singlets.

-

Methyl Protons (C8-H): A single, sharp signal is anticipated for the three equivalent protons of the methyl group. Its position will be influenced by the aromatic ring current, typically appearing between 2.0 and 2.5 ppm.[1]

-

Carboxylic Acid Proton (C7-OH): A broad singlet is expected for the acidic proton, typically appearing far downfield (>10 ppm). Its chemical shift and peak shape can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[1][2]

¹³C NMR Predictions:

-

Due to the molecule's asymmetry, nine distinct signals are expected:

-

Six Aromatic Carbons (C1-C6): Each carbon in the benzene ring is in a unique chemical environment. Their shifts will be spread across the aromatic region (~120-150 ppm), influenced by the attached substituents. For instance, the carbon bearing the nitro group (C5) and the carboxylic acid group (C1) are expected to be significantly deshielded.[3]

-

One Carboxyl Carbon (C7): The carbonyl carbon of the carboxylic acid will be the most deshielded signal in the spectrum, typically appearing between 165 and 175 ppm.[3]

-

One Methyl Carbon (C8): The methyl carbon will appear in the upfield (aliphatic) region of the spectrum, generally between 15 and 25 ppm.[1]

-

Experimental Protocol for NMR Data Acquisition

The integrity of NMR data begins with meticulous sample preparation and a standardized acquisition procedure. The following protocol ensures reproducibility and high-quality results.

Caption: Standard workflow for NMR sample preparation and analysis.

Step-by-Step Methodology:

-

Sample Weighing: Accurately weigh 10-20 mg of 2-Chloro-4-methyl-5-nitrobenzoic acid using an analytical balance.

-

Solvent Selection and Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for carboxylic acids due to its high polarity and ability to solubilize the compound while keeping the acidic proton observable. Chloroform-d (CDCl₃) is another common option.[2]

-

Homogenization: Vortex or sonicate the vial until the sample is completely dissolved. A clear, particulate-free solution is essential.

-

Transfer to NMR Tube: Using a Pasteur pipette plugged with a small piece of cotton or glass wool to act as a filter, transfer the solution into a 5 mm NMR tube.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum. Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).[1]

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR).

Analysis of the ¹H NMR Spectrum

The following table summarizes the predicted ¹H NMR spectral data for 2-Chloro-4-methyl-5-nitrobenzoic acid, based on analysis of structurally similar compounds and established substituent effects.[1][4]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 | Broad Singlet | 1H | COOH | The acidic proton is highly deshielded and subject to chemical exchange and hydrogen bonding, resulting in a broad signal far downfield. |

| ~8.35 | Singlet | 1H | H6 | Positioned ortho to the strongly electron-withdrawing COOH and meta to the NO₂ group, this proton is significantly deshielded. |

| ~7.90 | Singlet | 1H | H3 | Influenced by the deshielding effects of the adjacent chloro group and the meta-positioned nitro and carboxyl groups. |

| ~2.45 | Singlet | 3H | CH₃ | The methyl group protons are in a typical range for an aryl methyl group. The singlet multiplicity confirms no adjacent proton neighbors. |

Analysis of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides a carbon map of the molecule. Each unique carbon environment gives a distinct signal, confirming the molecular backbone and substitution pattern.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~166.5 | C7 (COOH) | The carbonyl carbon is the most deshielded due to the direct attachment of two electronegative oxygen atoms.[3] |

| ~148.0 | C5 (C-NO₂) | The carbon atom bonded to the strongly electron-withdrawing nitro group is significantly deshielded. |

| ~144.2 | C4 (C-CH₃) | The methyl-substituted carbon. |

| ~136.0 | C2 (C-Cl) | The carbon atom bonded to the electronegative chlorine atom is deshielded. |

| ~133.5 | C6 | Aromatic carbon deshielded by its proximity to the carboxylic acid group. |

| ~131.0 | C1 (C-COOH) | The ipso-carbon attached to the carboxylic acid group. |

| ~126.8 | C3 | Aromatic methine carbon. |

| ~20.5 | C8 (CH₃) | The methyl carbon appears in the characteristic upfield aliphatic region.[1] |

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-Chloro-4-methyl-5-nitrobenzoic acid allows for unambiguous structural confirmation. The predicted chemical shifts, multiplicities, and integration values align perfectly with the proposed molecular structure. The strong deshielding effects of the nitro and carboxylic acid groups, combined with the influence of the chloro and methyl substituents, create a unique and interpretable spectral fingerprint. This guide provides researchers with the foundational knowledge and practical protocols necessary to utilize NMR spectroscopy effectively for the characterization of this and other complex substituted aromatic compounds, ensuring scientific rigor in drug development and chemical research.

References

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

PubChem. 2-Chloro-5-nitrobenzoic acid. Available from: [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available from: [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis.... Available from: [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 1997.

-

MIT OpenCourseWare. APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. Available from: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. web.mit.edu [web.mit.edu]

The Solubility of 2-Chloro-4-methyl-5-nitrobenzoic Acid in Organic Solvents: A Framework for Experimental Determination and Analysis

An In-depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) or key chemical intermediate is a critical physicochemical parameter that governs its behavior in various stages of development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Chloro-4-methyl-5-nitrobenzoic acid in organic solvents. Recognizing the current absence of extensive published quantitative data for this specific compound, this document is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge and detailed, field-proven experimental protocols necessary to generate reliable solubility data. We will delve into the molecular characteristics of the target compound, explore the theoretical factors governing solubility, and provide a step-by-step guide to the gold-standard isothermal equilibrium (shake-flask) method, coupled with UV-Vis spectrophotometric analysis.

Introduction to 2-Chloro-4-methyl-5-nitrobenzoic Acid

2-Chloro-4-methyl-5-nitrobenzoic acid is a substituted aromatic carboxylic acid. Its molecular structure, featuring a combination of electron-withdrawing (chloro and nitro) and electron-donating (methyl) groups, alongside a polar carboxylic acid moiety, suggests a complex solubility profile that is highly dependent on the nature of the solvent. Understanding its solubility is paramount for applications in medicinal chemistry, where it may serve as a building block for more complex molecules, and in process chemistry, where solubility dictates the choice of solvents for reaction, crystallization, and purification.

This guide serves as a self-validating system for the researcher. By following the principles and protocols outlined herein, you will be equipped to produce accurate and reproducible solubility data, forming a robust basis for subsequent research and development activities.

Physicochemical Characterization and Solubility Predictions

A thorough analysis of a molecule's physicochemical properties is the first step in predicting its solubility behavior. As of this writing, a dedicated public database entry with computed properties for 2-Chloro-4-methyl-5-nitrobenzoic acid is not available. However, we can analyze the properties of a close structural isomer, 3-Chloro-4-methyl-5-nitrobenzoic acid , to provide a reasonable estimation. The shift in the chlorine atom's position from meta to ortho relative to the carboxylic acid will induce changes in electronic effects and intramolecular hydrogen bonding potential, but the overall magnitude of properties like molecular weight and polarity will be comparable.

Table 1: Computed Physicochemical Properties of 3-Chloro-4-methyl-5-nitrobenzoic Acid (Isomer) [1]

| Property | Value | Implication for Solubility |

| Molecular Formula | C₈H₆ClNO₄ | - |

| Molecular Weight | 215.59 g/mol | Influences the energy required to overcome crystal lattice forces. |

| XLogP3 | 2.1 | Suggests moderate lipophilicity, indicating potential solubility in less polar organic solvents. |

| Hydrogen Bond Donor Count | 1 | The carboxylic proton can donate a hydrogen bond to acceptor solvents (e.g., alcohols, DMSO). |

| Hydrogen Bond Acceptor Count | 4 | The carbonyl and nitro oxygens can accept hydrogen bonds from donor solvents (e.g., alcohols, water). |

| Polar Surface Area (PSA) | 83.1 Ų | A relatively high PSA suggests a preference for polar solvents to facilitate solvation. |

Analysis of Functional Groups:

-

Carboxylic Acid (-COOH): This is the primary driver of polarity and hydrogen bonding. It can act as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like alcohols (e.g., methanol, ethanol) and polar aprotic solvents with strong hydrogen bond accepting capabilities (e.g., DMSO, DMF).

-

Nitro Group (-NO₂): A strong electron-withdrawing and polar group that contributes to the overall polarity and can act as a hydrogen bond acceptor.

-

Chloro Group (-Cl): An electronegative group that adds to the molecule's polarity and can participate in dipole-dipole interactions.

-

Methyl Group (-CH₃): A nonpolar, lipophilic group that will slightly enhance solubility in less polar or nonpolar solvents (e.g., toluene, ethyl acetate).

Based on this analysis, 2-Chloro-4-methyl-5-nitrobenzoic acid is expected to exhibit its highest solubility in polar organic solvents, particularly those capable of hydrogen bonding. Its solubility in nonpolar solvents like hexanes is anticipated to be low.

Core Principles: Factors Influencing Solubility

The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process. The final equilibrium solubility is a result of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. The key influencing factors are illustrated below.

Caption: Key factors influencing the solubility of a solid compound.

Experimental Protocol: Thermodynamic Solubility Determination

To obtain definitive solubility data, an experimental approach is essential. The Isothermal Equilibrium (Shake-Flask) Method is the universally recognized "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of the compound in a saturated state at equilibrium.[2][3][4]

Principle

An excess amount of the solid compound is added to a specific solvent in a sealed container. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. At this point, the concentration of the solute in the liquid phase is, by definition, its solubility.

Required Materials and Equipment

-

2-Chloro-4-methyl-5-nitrobenzoic acid (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or incubator

-

Centrifuge with appropriate tubes

-

Syringe filters (e.g., 0.22 µm PTFE or nylon, depending on solvent)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer and quartz cuvettes

Step-by-Step Methodology

The entire workflow, from preparation to final analysis, is a self-validating system designed for accuracy.

Caption: Experimental workflow for solubility determination.

-

Preparation: Accurately weigh an excess amount of 2-Chloro-4-methyl-5-nitrobenzoic acid into a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment. A starting point is to add ~10-20 mg of solute to 2 mL of solvent. Record the exact mass.

-

Equilibration: Add a precise volume of the chosen organic solvent to the vial. Seal the vial tightly. Place the vials in a shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a prolonged period, typically 18-24 hours, to ensure equilibrium is reached.[5][6]

-

Phase Separation: After equilibration, let the vials stand at the same temperature to allow the excess solid to settle. Then, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid material.

-

Sampling and Filtration: Carefully withdraw a sample of the clear supernatant using a pipette. To ensure no particulate matter is transferred, pass the sample through a solvent-compatible syringe filter (e.g., 0.22 µm) into a clean vial. This filtered solution is the saturated stock.

-

Dilution: The saturated stock will likely be too concentrated for direct spectrophotometric analysis. Perform an accurate serial dilution of the saturated stock with the same solvent to bring the analyte concentration into the linear range of the calibration curve.

-

Quantification via UV-Vis Spectrophotometry:

-

Prepare Standards: Create a series of standard solutions of 2-Chloro-4-methyl-5-nitrobenzoic acid in the solvent of interest with known concentrations.

-

Determine λmax: Scan one of the standard solutions across the UV spectrum (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λmax). Aromatic nitro compounds typically have strong absorbance in the UV range.[7][8]

-

Generate Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot absorbance versus concentration. The resulting graph should be a straight line that passes through the origin (Beer-Lambert Law).

-

Measure Sample: Measure the absorbance of your diluted, saturated sample at λmax.

-

-

Calculation: Use the equation from the linear regression of your calibration curve to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the concentration of the original saturated solution. This final value is the solubility of the compound in that solvent at that temperature.

Data Presentation

All experimentally determined solubility data should be summarized in a clear, structured table for easy comparison and analysis.

Table 2: Example Data Summary for Solubility of 2-Chloro-4-methyl-5-nitrobenzoic Acid at 25 °C

| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | Experimental Value | Calculated Value |

| Ethanol | Polar Protic | Experimental Value | Calculated Value |

| Acetone | Polar Aprotic | Experimental Value | Calculated Value |

| Acetonitrile | Polar Aprotic | Experimental Value | Calculated Value |

| Ethyl Acetate | Moderately Polar | Experimental Value | Calculated Value |

| Toluene | Nonpolar | Experimental Value | Calculated Value |

| n-Hexane | Nonpolar | Experimental Value | Calculated Value |

Conclusion

While published quantitative solubility data for 2-Chloro-4-methyl-5-nitrobenzoic acid is scarce, this guide provides the necessary intellectual and practical framework for its determination. By understanding the physicochemical properties of the molecule and meticulously applying the gold-standard isothermal equilibrium method, researchers can generate the high-quality, reliable data essential for advancing pharmaceutical and chemical development projects. The protocols described herein are designed to be self-validating, ensuring that the generated data meets the highest standards of scientific integrity.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 22754, Methyl 2-chloro-5-nitrobenzoate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7210828, 2-Chloro-4-fluoro-5-nitrobenzoic Acid. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 22107457, 3-Chloro-4-methyl-5-nitrobenzoic acid. [Link]

-

Avdeef, A. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Tanczos, I., et al. A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. ResearchGate. [Link]

-

Applied Analytics. Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 83343, Methyl 2-chloro-4-nitrobenzoate. [Link]

-

Chemsrc. 2-Chloro-4-nitrobenzoic acid | CAS#:99-60-5. [Link]

-

science-softCon. UV/Vis+ Photochemistry Database - Aromatic Substances. [Link]

-

ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?. [Link]

-

Völgyi, G., et al. A review of methods for solubility determination in biopharmaceutical drug characterization. PubMed. [Link]

-

Chemistry LibreTexts. 2.3: UV-Visible Spectroscopy of Organic Compounds. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

ResearchGate. How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. [Link]

Sources

- 1. 3-Chloro-4-methyl-5-nitrobenzoic acid | C8H6ClNO4 | CID 22107457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. researchgate.net [researchgate.net]

- 4. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. bioassaysys.com [bioassaysys.com]

- 7. UV/Vis+ Photochemistry Database - Aromatic Substances [science-softcon.de]

- 8. chem.libretexts.org [chem.libretexts.org]

Unlocking the Therapeutic Potential of 2-Chloro-4-methyl-5-nitrobenzoic Acid: A Technical Guide for Drug Discovery Professionals

Foreword: The Rationale for Investigation

In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential for significant biological activity is paramount. Substituted benzoic acid derivatives have long been a fertile ground for the development of therapeutics, with their versatile scaffold lending itself to a wide array of pharmacological applications.[1][2][3] This guide focuses on a specific, yet under-explored molecule: 2-Chloro-4-methyl-5-nitrobenzoic acid. While direct, extensive research on this particular compound is nascent, a comprehensive analysis of its structural analogues and the broader class of nitrobenzoic acids provides a compelling rationale for its investigation as a potential therapeutic agent.

The presence of a nitro group, a strong electron-withdrawing feature, is a known pharmacophore in various antimicrobial and antiprotozoal agents.[4] Furthermore, the chloro and methyl substitutions on the benzene ring can significantly influence the molecule's lipophilicity, electronic properties, and steric profile, thereby modulating its pharmacokinetic and pharmacodynamic properties.[4][5] This guide will serve as a technical roadmap for researchers, scientists, and drug development professionals to unlock the potential biological activities of 2-Chloro-4-methyl-5-nitrobenzoic acid, with a focus on its prospective antimicrobial and anticancer properties.

Physicochemical Characterization and Synthesis

A thorough understanding of the physicochemical properties of 2-Chloro-4-methyl-5-nitrobenzoic acid is the foundational step in any investigation of its biological activity.

Table 1: Physicochemical Properties of 2-Chloro-4-methyl-5-nitrobenzoic Acid (Predicted)

| Property | Value | Source |

| Molecular Formula | C₈H₆ClNO₄ | N/A |

| Molecular Weight | 215.59 g/mol | N/A |

| pKa | (Predicted to be acidic due to the carboxylic acid and nitro group) | N/A |

| LogP | (Predicted to be moderately lipophilic) | N/A |

| Solubility | (Predicted to have low aqueous solubility) | N/A |

Note: Experimental validation of these predicted values is a critical first step.

Synthetic Pathways

The synthesis of 2-Chloro-4-methyl-5-nitrobenzoic acid can be approached through several established organic chemistry reactions. A common method involves the nitration of a substituted chlorotoluene precursor followed by oxidation of the methyl group to a carboxylic acid.

A plausible synthetic route could be the nitration of 2-chloro-4-methyltoluene. The directing effects of the chloro and methyl groups would need to be carefully considered to achieve the desired 5-nitro substitution pattern. Subsequent oxidation of the methyl group, for instance using potassium permanganate, would yield the final product.[6]

Another potential route involves the nitration of 2-chloro-4-methylbenzoic acid. However, the conditions would need to be carefully controlled to prevent unwanted side reactions.

Potential Antimicrobial Activity

The presence of the nitroaromatic moiety in 2-Chloro-4-methyl-5-nitrobenzoic acid strongly suggests potential antimicrobial activity.[4] Nitro-containing compounds have been shown to exhibit activity against a range of pathogens, including bacteria and fungi.[7][8][9][10]

Proposed Mechanism of Action

A key mechanism by which nitroaromatic compounds exert their antimicrobial effects is through bioreduction. The nitro group can be reduced by microbial nitroreductases to form reactive nitrogen species. These radical species can induce significant cellular damage by targeting DNA, proteins, and lipids, ultimately leading to cell death.

Caption: Proposed mechanism of antimicrobial action.

Experimental Workflow for Antimicrobial Screening

A systematic approach is crucial to evaluate the antimicrobial potential of 2-Chloro-4-methyl-5-nitrobenzoic acid.

Caption: Experimental workflow for antimicrobial evaluation.

Step-by-Step Protocols:

-

Minimum Inhibitory Concentration (MIC) Assay:

-

Prepare a stock solution of 2-Chloro-4-methyl-5-nitrobenzoic acid in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

-

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay:

-

Following the MIC assay, aliquot a small volume from the wells showing no visible growth onto agar plates.

-

Incubate the plates under appropriate conditions.

-

The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

-

Potential Anticancer Activity

The benzoic acid scaffold is a recurring motif in a number of approved anticancer drugs.[1][2] Derivatives of benzoic acid have been shown to exhibit anticancer activity through various mechanisms, including the induction of apoptosis and cell cycle arrest.[3]

Rationale for Anticancer Investigation

The cytotoxic potential of nitroaromatic compounds, coupled with the established anticancer profile of the benzoic acid core, provides a strong basis for evaluating 2-Chloro-4-methyl-5-nitrobenzoic acid as a potential anticancer agent. The substituents on the ring can influence its interaction with biological targets and its ability to penetrate cancer cells.

Experimental Workflow for Anticancer Screening

A tiered screening approach is recommended to assess the anticancer potential of the compound.

Caption: Experimental workflow for anticancer evaluation.

Step-by-Step Protocols:

-

MTT Cell Viability Assay:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of 2-Chloro-4-methyl-5-nitrobenzoic acid for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT reagent to each well and incubate to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

-

Annexin V/Propidium Iodide (PI) Apoptosis Assay:

-

Treat cells with the compound at its IC₅₀ concentration for a predetermined time.

-

Harvest the cells and wash them with binding buffer.

-

Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Role as a Synthetic Intermediate

Beyond its own potential biological activity, 2-Chloro-4-methyl-5-nitrobenzoic acid can serve as a valuable intermediate in the synthesis of more complex molecules. The carboxylic acid, nitro group, and chloro substituent all offer handles for further chemical modification, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies. For instance, a related compound, 2-chloro-4-fluoro-5-nitrobenzoic acid, is a key intermediate in the synthesis of the antifungal agent albaconazole.[11]

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the initial investigation of the biological activities of 2-Chloro-4-methyl-5-nitrobenzoic acid. Based on the established pharmacology of related substituted benzoic acids and nitroaromatic compounds, there is a strong scientific rationale to explore its potential as an antimicrobial and anticancer agent. The proposed experimental workflows and protocols offer a clear path for researchers to systematically evaluate these activities. Future work should focus on the synthesis of a series of analogues to establish structure-activity relationships, which will be crucial for optimizing potency and selectivity. Furthermore, in-depth mechanistic studies will be necessary to elucidate the precise molecular targets and pathways through which this compound exerts its biological effects. The journey from a novel chemical entity to a potential therapeutic is long and challenging, but the foundational research outlined in this guide provides a solid starting point for unlocking the therapeutic promise of 2-Chloro-4-methyl-5-nitrobenzoic acid.

References

- A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents.

-

Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC - NIH. Available at: [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. Available at: [Link]

-

From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - MDPI. Available at: [Link]

-

From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PubMed. Available at: [Link]

-

NITROBENZOIC ACID - Ataman Kimya. Available at: [Link]

-

(PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - ResearchGate. Available at: [Link]

-

Preparation of 2-chloro-5-nitrobenzoic acid - PrepChem.com. Available at: [Link]

-

2-Chloro-4-fluoro-5-nitrobenzoic Acid | C7H3ClFNO4 | CID 7210828 - PubChem. Available at: [Link]

-

From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - ResearchGate. Available at: [Link]

-

The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. Available at: [Link]

-

UNIT- II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid. - CUTM Courseware. Available at: [Link]

-

Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Available at: [Link]

-

Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC - NIH. Available at: [Link]

-

Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka | Patsnap. Available at: [Link]

Sources

- 1. preprints.org [preprints.org]

- 2. researchgate.net [researchgate.net]

- 3. eurekaselect.com [eurekaselect.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 6. nbinno.com [nbinno.com]

- 7. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. innospk.com [innospk.com]

physical and chemical characteristics of 2-Chloro-4-methyl-5-nitrobenzoic acid

An In-Depth Technical Guide to 2-Chloro-4-methyl-5-nitrobenzoic Acid

Molecular Structure and Identification

2-Chloro-4-methyl-5-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid. The unique arrangement of its functional groups—a carboxylic acid, a chloro group, a methyl group, and a nitro group—makes it a versatile intermediate in organic synthesis. The electron-withdrawing nature of the chloro and nitro groups, combined with the electron-donating methyl group, creates a specific electronic profile that dictates its reactivity.

Chemical Structure:

Caption: 2D Structure of 2-Chloro-4-methyl-5-nitrobenzoic acid.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2-Chloro-4-methyl-5-nitrobenzoic acid | N/A |

| CAS Number | 101580-96-5 | [1][2][3] |

| Molecular Formula | C₈H₆ClNO₄ | [4] |

| Molecular Weight | 215.59 g/mol | [4] |

| SMILES | O=C(O)C1=CC(=O)=C(C)C=C1Cl |[4] |

Physicochemical Properties

Precise experimental data for the melting point and solubility of 2-Chloro-4-methyl-5-nitrobenzoic acid are not extensively reported. However, properties can be estimated by examining its structural analogues. The presence of the polar carboxylic acid and nitro groups suggests some solubility in polar organic solvents, while the aromatic ring provides hydrophobic character. Acidity will be significant due to the inductive effect of the chloro and nitro substituents.

Table 2: Physical and Chemical Properties

| Property | Value | Notes |

|---|---|---|

| Appearance | Colorless solid | As observed during synthesis.[5] |

| Melting Point | Data not available | The structurally similar 2-chloro-4-fluoro-5-nitrobenzoic acid has a melting point of 146-150°C.[6] |

| Boiling Point | Data not available | Expected to be high and likely to decompose before boiling at atmospheric pressure. |

| Aqueous Solubility | Data not available | The analogue 2-chloro-4-nitrobenzoic acid has a reported solubility of 1 g/L at 20°C.[7] The solubility of carboxylic acids is pH-dependent and increases in alkaline solutions.[4] |

| pKa | Data not available | Expected to be a relatively strong acid due to electron-withdrawing groups. |

Spectroscopic and Analytical Data